Di-tert-butylchlorophosphate

Description

BenchChem offers high-quality Di-tert-butylchlorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butylchlorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

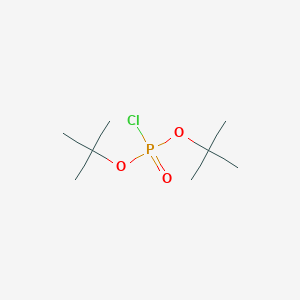

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO3P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJRBHLTRSSIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971492 | |

| Record name | Di-tert-butyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56119-60-9 | |

| Record name | Di-tert-butyl phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Reaction Dynamics of Di-tert-butyl Chlorophosphate (DtBCP)

Executive Summary & Reagent Profile[1][2][3][4]

Di-tert-butyl chlorophosphate (DtBCP), formally di-tert-butyl phosphorochloridate (CAS: 56119-60-9), is a specialized phosphorylating agent used primarily to introduce the phosphate monoester motif into labile biological nucleophiles (nucleosides, lipids, and peptides).[1]

Unlike robust reagents like diphenyl chlorophosphate, DtBCP presents a unique paradox in organic synthesis: it offers exceptional deprotection mildness (acid-labile t-butyl groups) but suffers from extreme thermal instability .[1] Consequently, successful utilization requires a deep understanding of its in situ generation and the kinetics of the

Chemical Profile

| Property | Specification |

| IUPAC Name | Di-tert-butyl phosphorochloridate |

| CAS Number | 56119-60-9 |

| Formula | |

| Molecular Weight | 228.65 g/mol |

| Stability | Critical: Decomposes >0°C to isobutene and phosphoric acid.[1] |

| Primary Utility | Synthesis of phosphate monoesters (prodrugs, nucleotides).[1] |

Mechanistic Pathways

The Instability Paradox (Why In Situ?)

Isolated DtBCP is prone to autocatalytic decomposition. The P-Cl bond is highly electrophilic, but the tert-butyl groups are susceptible to elimination.[1] Even trace HCl (a byproduct of hydrolysis) catalyzes the cleavage of the t-butyl group into isobutene gas and di-tert-butyl phosphate, which further degrades.[1]

Strategic Implication: Standard protocols rarely involve weighing solid DtBCP.[1] Instead, it is generated in situ via the Atherton-Todd reaction (oxidation of di-tert-butyl phosphite) or chlorination with N-chlorosuccinimide (NCS), immediately followed by nucleophilic attack.[1]

Mechanism A: Phosphorylation ( )

The reaction between DtBCP and a nucleophile (ROH) proceeds via an associative nucleophilic substitution at phosphorus.

-

Approach: The nucleophile (alcohol) attacks the electrophilic phosphorus center opposite the leaving group (Cl), or via a flank attack depending on steric bulk.

-

Transition State: A trigonal bipyramidal (TBP) transition state forms where the phosphorus is pentacoordinate.[1]

-

Elimination: The chloride ion is expelled, and the base (typically Pyridine or Triethylamine) scavenges the resulting proton to prevent acid-catalyzed decomposition of the product.

Mechanism B: Acid-Mediated Deprotection

The value of DtBCP lies in this step.[1] Unlike methyl/ethyl esters requiring harsh hydrolysis (TMSBr or strong base), t-butyl groups are cleaved via an E1-like fragmentation mechanism under mild acidic conditions (e.g., TFA/DCM or dilute HCl).[1]

-

Fragmentation: The C-O bond breaks, releasing a stable tert-butyl carbocation and the free phosphate.[1]

-

Elimination: The tert-butyl cation rapidly loses a proton to form isobutene gas (entropic driver).[1]

Visualizing the Reaction Landscape

The following diagram illustrates the complete lifecycle: from in situ generation to the final deprotected phosphate.

Figure 1: The complete reaction pathway from precursor oxidation to isobutene-driven deprotection.[1]

Experimental Protocols

Protocol A: In Situ Generation and Phosphorylation

Rationale: This method avoids the isolation of the unstable DtBCP, utilizing the Atherton-Todd conditions.

Reagents:

-

Nucleophile (Alcohol/Nucleoside): 1.0 equiv[1]

-

Di-tert-butyl phosphite: 1.5 equiv[1]

-

Carbon Tetrachloride (

): 5.0 equiv (or stoichiometric NCS as a greener alternative) -

Triethylamine (TEA): 2.0 equiv[1]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Nucleophile (1.0 eq) and Di-tert-butyl phosphite (1.5 eq) in anhydrous DCM.

-

Temperature Control: Cool the solution to 0°C . Critical: Higher temperatures promote premature decomposition of the phosphite.[1]

-

Reagent Addition: Add

(or NCS dissolved in DCM) dropwise.[1] -

Activation: Add TEA dropwise over 10 minutes. The solution may become turbid due to amine-HCl salt formation.[1]

-

Mechanism Check: The base deprotonates the phosphite tautomer, which reacts with

source to form DtBCP in situ, which immediately reacts with the alcohol.

-

-

Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC or

NMR.[1]-

Target Signal: Product phosphate ester typically appears ~ -5 to -10 ppm (referenced to

).[1]

-

-

Workup: Quench with water. Wash with saturated

(to remove acidic byproducts) and brine.[1] Dry over

Protocol B: The "Soft" Deprotection

Rationale: Removal of t-butyl groups without affecting other sensitive esters or glycosidic bonds.[1]

Reagents:

Workflow:

-

Dissolve the phosphate triester in DCM (0.1 M).

-

Add TFA (20% v/v final concentration) at 0°C.

-

Stir for 30–60 minutes.

-

Evaporation: Concentrate in vacuo. Co-evaporate with toluene 3x to remove trace TFA.[1]

-

Result: The free phosphate monoester is obtained, often as a quantitative yield.[1]

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | DtBCP hydrolyzes instantly.[1] Ensure strict anhydrous conditions and use fresh molecular sieves. |

| Decomposition | Thermal instability | Never heat the reaction above 25°C during the coupling phase. Keep reagents at 0°C during addition. |

| "Missing" Product | Acid sensitivity | If the product is acid-sensitive, avoid TFA.[1] Use formic acid or acetic acid for slower, gentler deprotection.[1] |

| NMR Confusion | P-H species remaining | Incomplete oxidation of phosphite.[1] Ensure excess |

References

-

Goldwhite, H., & Saunders, B. C. (1957).[1][6] Esters containing phosphorus.[1][6][7] Part XIV. Some tert.-butyl esters and their reactions. Journal of the Chemical Society, 2409–2412. Link

-

Zwierzak, A., & Kluba, M. (1974).[1] Organophosphorus esters—VI: A novel approach to the synthesis of monoalkyl phosphates. Tetrahedron, 27(14), 3163-3170.[1] Link

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Phosphates). Link[1]

-

Gajda, T., et al. (1995).[1] The Atherton-Todd reaction: Mechanism and applications. Topics in Current Chemistry. (Contextual grounding for the in situ protocol).

Sources

- 1. Di-tert-butylchlorophosphine | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Di-tert-butyl phosphorochloridate | C8H18ClO3P | CID 13442713 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Sentinel of Phosphorylation: A Technical Guide to Di-tert-butylchlorophosphate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the intricate domain of drug development, the precise and selective introduction of phosphate moieties is a cornerstone of molecular design. Phosphorylation can profoundly alter the biological activity, solubility, and pharmacokinetic profile of a molecule. Di-tert-butylchlorophosphate, a sterically hindered phosphorylating agent, has emerged as a valuable tool for the controlled installation of phosphate groups, offering a unique balance of reactivity and selectivity. This guide provides an in-depth exploration of Di-tert-butylchlorophosphate, from its fundamental chemical identity to its practical applications in the synthesis of complex biomolecules.

Core Chemical Identity

A thorough understanding of a reagent begins with its precise chemical identifiers. Di-tert-butylchlorophosphate is a clear to light-colored liquid with a distinct set of properties and identifiers that are crucial for its proper handling, application, and documentation in a research setting.

| Identifier | Value | Source |

| CAS Number | 56119-60-9 | [1][2][3] |

| PubChem CID | 13442713 | [3] |

| IUPAC Name | 2-[chloro-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane | [3] |

| Molecular Formula | C₈H₁₈ClO₃P | [1][2][3] |

| Molecular Weight | 228.65 g/mol | [1][2][3] |

| InChI | InChI=1S/C8H18ClO3P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 | [1][3] |

| InChIKey | OWXJRBHLTRSSIT-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(C)(C)OP(=O)(Cl)OC(C)(C)C | [3] |

| Physical Form | Oil / Light Beige Liquid | [2] |

| Boiling Point | 256.9 ± 9.0 °C (Predicted) | [2] |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [2] |

The Role of Steric Hindrance in Controlled Phosphorylation

The two bulky tert-butyl groups are the defining feature of Di-tert-butylchlorophosphate. This significant steric hindrance around the phosphorus center modulates its reactivity, making it a more selective and less aggressive phosphorylating agent compared to smaller analogues like diethylchlorophosphate. This controlled reactivity is particularly advantageous in the synthesis of complex molecules with multiple reactive sites, where chemoselectivity is paramount.

The tert-butyl groups also serve as protecting groups for the resulting phosphate. The di-tert-butyl phosphate ester formed after the reaction is stable under a variety of conditions but can be readily cleaved under acidic conditions to reveal the free phosphate. This orthogonality is a key principle in multi-step organic synthesis.

Synthesis of Di-tert-butylchlorophosphate

Caption: Plausible synthetic route to Di-tert-butylchlorophosphate.

A general procedure would involve the slow addition of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅), to a solution of di-tert-butyl phosphite in an inert solvent at a controlled temperature. The reaction progress would be monitored by spectroscopic methods like ³¹P NMR. Upon completion, the product would be isolated and purified, typically by distillation under reduced pressure.

Mechanism of Phosphorylation: A Nucleophilic Attack

The phosphorylation of an alcohol with Di-tert-butylchlorophosphate proceeds via a nucleophilic substitution reaction at the phosphorus center. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom, leading to the displacement of the chloride ion, which is a good leaving group. The presence of a non-nucleophilic base, such as pyridine or a hindered amine, is typically required to neutralize the hydrochloric acid generated during the reaction.

Caption: General mechanism of alcohol phosphorylation with Di-tert-butylchlorophosphate.

Experimental Protocol: Phosphorylation of a Primary Alcohol

The following is a generalized, self-validating protocol for the phosphorylation of a primary alcohol using Di-tert-butylchlorophosphate. This protocol should be adapted and optimized for specific substrates.

Materials:

-

Primary alcohol

-

Di-tert-butylchlorophosphate

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add anhydrous pyridine (1.2 eq) to the solution, followed by the dropwise addition of Di-tert-butylchlorophosphate (1.1 eq).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired di-tert-butyl phosphate ester.

Applications in Drug Development and Complex Molecule Synthesis

The unique properties of Di-tert-butylchlorophosphate make it a valuable reagent in the synthesis of phosphorylated biomolecules, which are often key components of drug candidates or biological probes.

-

Phosphopeptide Synthesis: In the synthesis of phosphopeptides, the hydroxyl groups of serine, threonine, and tyrosine residues can be selectively phosphorylated using reagents like Di-tert-butylchlorophosphate. The resulting di-tert-butyl protected phosphate is stable to the conditions of solid-phase peptide synthesis and can be deprotected in the final cleavage step.

-

Nucleoside and Nucleotide Analogs: The development of antiviral and anticancer drugs often involves the synthesis of modified nucleosides and nucleotides. Di-tert-butylchlorophosphate can be used to introduce a phosphate group at a specific position on the sugar moiety, which is a critical step in the synthesis of many of these therapeutic agents. The di-tert-butyl protected phosphate can serve as a precursor to the active triphosphate form of the drug.

-

Protecting Group Chemistry: Beyond its role as a phosphorylating agent, the di-tert-butyl phosphate group itself can be considered a protecting group for alcohols. Its introduction masks the hydroxyl group, allowing for chemical transformations on other parts of the molecule. The subsequent removal of the di-tert-butyl phosphate group regenerates the alcohol.

Safety and Handling

-

Hazards: It is likely to be a corrosive substance that can cause severe skin burns and eye damage. It may also be harmful if inhaled or swallowed. Reaction with water or moisture may produce corrosive and toxic fumes.

-

Precautions: Handle Di-tert-butylchlorophosphate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from sources of ignition and moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

Di-tert-butylchlorophosphate is a specialized reagent that offers a valuable solution for the controlled and selective phosphorylation of a variety of substrates. Its sterically hindered nature provides a level of chemoselectivity that is often required in the synthesis of complex molecules, particularly in the field of drug development. The stability of the resulting di-tert-butyl phosphate esters, coupled with their facile deprotection under acidic conditions, further enhances the utility of this reagent. As the demand for sophisticated phosphorylated biomolecules continues to grow, the importance of reagents like Di-tert-butylchlorophosphate in the synthetic chemist's toolbox is set to increase.

References

-

PubChem. Di-tert-butylchlorophosphine. National Center for Biotechnology Information. Available at: [Link]

-

Ereztech. Di-tert-butylchlorophosphine. Available at: [Link]

-

PubChem. Di-tert-butyl phosphorochloridate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,4-Di-tert-butylphenol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Di-tert-butyl peroxide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,6-Di-tert-butylphenol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. di-tert-Butylchlorosilane. National Center for Biotechnology Information. Available at: [Link]

-

Reddit. What is the IUPAC name for tert-butyl? r/OrganicChemistry. Available at: [Link]

Sources

Kinetic Control & Optimization of Phosphorylation using Di-tert-butylchlorophosphate

Executive Summary

Di-tert-butylchlorophosphate (often referred to as di-tert-butyl phosphorochloridate,

This guide moves beyond standard synthesis recipes to explore the kinetics of the phosphorylation event. Understanding the rate-limiting factors—specifically the competition between nucleophilic attack and steric repulsion—is essential for optimizing yields and suppressing the primary decomposition pathway: thermal elimination of isobutylene.

Mechanistic Underpinnings: The Landscape

The Reaction Mechanism

The phosphorylation of an alcohol (

-

Nucleophilic Attack: The alcohol oxygen attacks the electrophilic phosphorus center.

-

Transition State: A trigonal bipyramidal transition state (or pentacoordinate intermediate) is formed.

-

Leaving Group Departure: The chloride ion (

) is expelled, yielding the phosphate triester.

The Kinetic "Brake": Steric Hindrance

The two tert-butyl groups create a "steric wall" around the phosphorus atom.

-

Kinetic Consequence: The rate constant (

) for the attack of the nucleophile is significantly lower than that of diethyl chlorophosphate. -

Selectivity: This reduced rate allows for discrimination between primary (fast) and secondary (slow) hydroxyl groups, a feature not present in smaller phosphorylating agents.

Base Catalysis (The Accelerator)

Because the intrinsic electrophilicity is dampened by sterics, the reaction is heavily dependent on base catalysis.

-

General Base Catalysis (TEA/DIPEA): Acts primarily to deprotonate the alcohol, increasing its nucleophilicity (

). -

Nucleophilic Catalysis (DMAP/NMI): 4-Dimethylaminopyridine (DMAP) attacks the phosphorus faster than the alcohol, displacing the chloride to form a highly reactive N-phosphorylpyridinium intermediate . This intermediate is less sterically hindered to the approaching alcohol than the parent chlorophosphate.

Figure 1: Dual-pathway mechanism showing the kinetic advantage of nucleophilic catalysis (DMAP) over direct displacement.

Critical Kinetic Factors & Optimization

To achieve reproducible kinetics, one must control three variables: Temperature , Base Strength , and Reagent Stability .[1]

Temperature vs. Decomposition

This is the most critical parameter.

-

The Conflict: Higher temperatures increase the rate of phosphorylation (

) but exponentially increase the rate of isobutylene elimination ( -

The Sweet Spot: Reactions are best initiated at 0°C and allowed to warm to 20–25°C .

-

Danger Zone: Above 40°C, the reagent self-destructs into di-tert-butyl phosphate (acid) and isobutylene gas.[1]

Solvent Effects

The dielectric constant (

| Solvent | Dielectric Constant ( | Kinetic Profile | Recommendation |

| DCM | 8.9 | Fast. Good solubility for reagents; stabilizes polar TS.[1] | Primary Choice |

| THF | 7.5 | Moderate. Useful if substrate solubility is an issue. | Secondary Choice |

| Acetonitrile | 37.5 | Fast but Risky. Can accelerate hydrolysis if not strictly anhydrous. | Use with care |

| Toluene | 2.4 | Slow. Poor stabilization of the charged intermediate. | Avoid |

Experimental Protocol: A Self-Validating System

This protocol uses in situ generation (common due to reagent instability) or commercial reagent, validated by

Reagents:

-

Di-tert-butyl chlorophosphate (1.2 – 1.5 eq)[1]

-

Triethylamine (TEA, 2.0 eq) or DIPEA[1]

-

DMAP (0.1 eq - catalytic)

Step-by-Step Methodology

-

System Setup: Flame-dry a 2-neck round bottom flask under Argon. Add substrate and anhydrous DCM (0.1 M concentration).

-

Base Scavenging: Add TEA/DIPEA and DMAP. Cool to 0°C .[2][3]

-

Why? Adding base before the phosphorylating agent prevents transient HCl buildup which cleaves t-butyl groups.

-

-

Reagent Addition (The Kinetic Control Point):

-

Monitoring (The Validation):

-

Quench & Workup:

-

Quench with saturated

(buffers pH, prevents acid hydrolysis).[1] -

Wash with water. Dry over

.

-

-

Deprotection (Post-Kinetics):

-

Dissolve in DCM/TFA (1:1) or DCM/TFA/TIPS (scavenger) to remove t-butyl groups.

-

Figure 2: Workflow for phosphorylation emphasizing kinetic checkpoints and pH control.

Troubleshooting & Optimization Matrix

| Observation | Kinetic Diagnosis | Corrective Action |

| Reaction Stalls at 60% | Steric crowding prevents | Add 0.2 eq DMAP (nucleophilic catalyst) or switch base to Pyridine (solvent/base). |

| New Peak at ~0 ppm ( | Hydrolysis of reagent (Reaction with | Solvent is wet. Repeat with freshly distilled DCM or molecular sieves. |

| Product decomposes | Acid-catalyzed elimination of t-butyl groups.[1] | Ensure quench is basic ( |

| Precipitate forms immediately | Formation of Triethylamine-HCl salts (Normal). | Ensure stirring is vigorous to prevent salt encapsulation of reagents. |

References

-

Perich, J. W., & Johns, R. B. (1988).[1][4] Di-t-butyl N,N-diethylphosphoramidite and dibenzyl N,N-diethylphosphoramidite.[1][4] Highly reactive reagents for the 'phosphite-triester' phosphorylation of serine-containing peptides.[4] Tetrahedron Letters, 29(19), 2369–2372.[1] Link[4]

- Goldwhite, H. (1981). Introduction to Phosphorus Chemistry. Cambridge University Press.

-

Kume, A., et al. (1991).[1] Synthesis of Phosphorylated Enkephalins. Tetrahedron Letters, 32, 2369.[1] (Demonstrates acid-labile protection strategy).

-

BenchChem. (2025).[2] General Protocol for Phosphorylation of a Primary Alcohol using Di-tert-butyl N,N-diisopropylphosphoramidite (Analogous kinetic workflow). Link

-

PubChem. (2025).[5] Di-tert-butyl phosphorochloridate Compound Summary. National Library of Medicine.[5] Link

Sources

- 1. CN102850394A - Preparation method of PPOH - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Di-tert-butylchlorophosphine | C8H18ClP | CID 139566 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Nucleotide Phosphorylation with Di-tert-butylchlorophosphate

Abstract

The targeted phosphorylation of nucleosides is a cornerstone of synthetic and medicinal chemistry, pivotal for the generation of nucleotide analogs used in antiviral, anticancer, and molecular biology applications.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the phosphorylation of nucleosides utilizing di-tert-butylchlorophosphate. We delve into the underlying chemical principles, offer detailed experimental procedures, and provide expert insights to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Nucleotide Phosphorylation

Nucleotides, the fundamental building blocks of nucleic acids, and their analogs are central to a vast array of biological processes. The introduction of a phosphate group to a nucleoside is a critical transformation, often representing the rate-limiting step in the activation of many nucleoside-based therapeutic agents.[4] Modified nucleoside triphosphates are indispensable tools for probing the mechanisms of DNA and RNA polymerases and for developing novel therapeutic interventions.[3]

While various phosphorylating agents exist, di-tert-butylchlorophosphate offers a unique combination of reactivity and selectivity, attributable to the sterically bulky tert-butyl groups. These groups facilitate a controlled reaction, minimizing the formation of undesired side products and simplifying subsequent purification steps. This application note will provide a robust framework for employing this reagent effectively.

Mechanistic Insights: The Chemistry of Di-tert-butylchlorophosphate

The phosphorylation of a nucleoside's primary 5'-hydroxyl group with di-tert-butylchlorophosphate proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic phosphorus atom of the chlorophosphate, leading to the displacement of the chloride leaving group.

The bulky di-tert-butyl groups play a crucial role in directing the phosphorylation to the sterically accessible 5'-hydroxyl group and preventing over-phosphorylation. The reaction is typically conducted in an anhydrous aprotic solvent, such as pyridine or dimethylformamide (DMF), which can also act as a base to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for nucleoside phosphorylation.

Safety First: Handling Di-tert-butylchlorophosphate

Di-tert-butylchlorophosphate and related reagents are corrosive, moisture-sensitive, and can release toxic gases upon contact with water.[5][6] Strict adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.[5][7]

-

Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[6]

-

Spill Management: In case of a spill, do not use water. Use an inert absorbent material for cleanup.[5]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the phosphorylation of a protected nucleoside. Optimization may be required for specific substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Protected Nucleoside | Anhydrous | Various | Must be thoroughly dried before use. |

| Di-tert-butylchlorophosphate | ≥95% | Various | Handle under inert atmosphere. |

| Anhydrous Pyridine | ≥99.8% | Various | Store over molecular sieves. |

| Anhydrous Dichloromethane (DCM) | ≥99.8% | Various | |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | |

| Brine (Saturated NaCl) | ACS Grade | Various | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

Step-by-Step Procedure

-

Preparation of the Nucleoside:

-

A suitably protected nucleoside (1.0 mmol) is rendered anhydrous by co-evaporation with anhydrous toluene (3 x 10 mL) and then dried under high vacuum for at least 4 hours.

-

-

Reaction Setup:

-

The dried nucleoside is dissolved in anhydrous pyridine (10 mL) under an argon atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butylchlorophosphate (1.2 mmol, 1.2 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

-

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of water (5 mL).

-

The mixture is concentrated under reduced pressure to remove most of the pyridine.

-

The residue is redissolved in dichloromethane (50 mL) and washed successively with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification

The crude product is typically purified by silica gel column chromatography.[8] The appropriate eluent system will depend on the polarity of the phosphorylated nucleoside and should be determined by TLC analysis. A common starting point is a gradient of methanol in dichloromethane.

Caption: Experimental workflow for nucleoside phosphorylation.

Characterization of the Phosphorylated Product

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Observations |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | The mass spectrum should show the expected molecular ion peak for the phosphorylated nucleoside. Tandem MS (MS/MS) can be used to confirm the site of phosphorylation.[9] |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. | ¹H NMR: Appearance of new signals and shifts in existing signals consistent with phosphorylation at the 5'-position. ³¹P NMR: A characteristic signal in the phosphate region. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak in the chromatogram indicates a high degree of purity.[10] |

Troubleshooting and Expert Insights

| Problem | Possible Cause | Solution |

| Low or No Reaction | Incomplete drying of reagents or glassware. | Ensure all materials are rigorously dried. Use freshly distilled solvents. |

| Deactivated phosphorylating agent. | Use a fresh bottle of di-tert-butylchlorophosphate. | |

| Multiple Products | Over-phosphorylation or side reactions. | Reduce the amount of phosphorylating agent. Lower the reaction temperature. |

| Difficult Purification | Co-elution of product and impurities. | Optimize the chromatography conditions (e.g., different solvent system, gradient elution). |

Sources

- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 2. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Note: Preparation of Phosphorylated Amino Acids using Di-tert-butylchlorophosphate

[1]

Abstract & Strategic Overview

The efficient synthesis of phosphopeptides via Fmoc solid-phase peptide synthesis (SPPS) relies heavily on the "Global Phosphorylation" strategy or the use of pre-phosphorylated building blocks. The latter approach, utilizing Fmoc-Xaa(PO₃tBu₂)-OH (where Xaa = Ser, Thr, Tyr), is often preferred for its high coupling efficiency and purity profiles.

This guide details the preparation of these critical building blocks using di-tert-butylchlorophosphate ((tBuO)₂P(O)Cl).[1] Unlike phosphoramidite reagents (P(III)), this reagent introduces the phosphate group directly in the P(V) oxidation state, eliminating the need for a subsequent oxidation step. However, the reagent’s thermal instability and high reactivity require precise handling.[1]

Key Technical Advantages:

-

Direct P(V) Introduction: Avoids P(III)→P(V) oxidation side reactions.[1]

-

Acid Lability: The tert-butyl groups are cleanly removed by TFA during final resin cleavage, yielding the free phosphomonoester.

-

Orthogonality: Compatible with Fmoc/tBu SPPS strategies.

Chemical Basis & Mechanism[1][2]

The synthesis relies on the nucleophilic attack of the amino acid side-chain hydroxyl group onto the phosphorus center of di-tert-butylchlorophosphate. To prevent side reactions, the

The "Perich & Johns" methodology (the gold standard for this synthesis) utilizes the Phenacyl (Pact) or Benzyl (Bzl) ester for carboxyl protection. The Phenacyl group is particularly advantageous because it can be removed under mild, neutral conditions (Zn/Acetic acid) that do not degrade the acid-labile tert-butyl phosphate esters or the base-labile Fmoc group.

Reaction Pathway[1][2][3]

Critical Reagent Preparation: Di-tert-butylchlorophosphate[1][4]

Expert Insight: Commercial (tBuO)₂P(O)Cl is often degraded due to its moisture sensitivity and thermal instability.[1] For reproducible results, it is highly recommended to prepare this reagent in situ or immediately prior to use via the Atherton-Todd reaction or chlorination of di-tert-butyl phosphite.[1]

Protocol A: Preparation of Di-tert-butylchlorophosphate

Reaction: (tBuO)₂P(O)H + CCl₄ + Et₃N → (tBuO)₂P(O)Cl + CHCl₃ + Et₃N[1]·HCl

Materials:

-

Di-tert-butyl phosphite (CAS: 13088-84-1)[1]

-

Carbon tetrachloride (CCl₄) (Caution: Toxic/Carcinogenic - handle in fume hood)[1]

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM) or Benzene (anhydrous)[1]

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen flow.

-

Dissolution: Dissolve di-tert-butyl phosphite (20 mmol) in anhydrous DCM (30 mL).

-

Addition: Add CCl₄ (22 mmol, 1.1 eq) and cool the mixture to 0°C in an ice bath.

-

Activation: Dropwise add Et₃N (22 mmol, 1.1 eq) over 15 minutes. A white precipitate (Et₃N[1]·HCl) will form immediately.[1]

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Isolation (Optional but Recommended): Filter off the amine salt under inert atmosphere. The filtrate contains the active chlorophosphate.[1]

Synthesis Protocol: Fmoc-Tyr(PO₃tBu₂)-OH[1]

This protocol uses the Phenacyl ester protection strategy, offering the highest orthogonality.[1]

Stage 1: Carboxyl Protection (Phenacyl Ester Formation)[1]

-

Reagents: Fmoc-Tyr-OH, Phenacyl bromide (Pac-Br), KF (anhydrous), DMF.[1]

-

Procedure:

-

Dissolve Fmoc-Tyr-OH (10 mmol) in DMF (25 mL).

-

Add anhydrous KF (25 mmol).

-

Add Phenacyl bromide (11 mmol) portion-wise.

-

Stir at Room Temp (RT) for 3-5 hours (Monitor by TLC).

-

Workup: Dilute with EtOAc, wash with NaHCO₃, water, and brine. Dry over MgSO₄.[1]

-

Yield: Recrystallize from EtOAc/Hexane to obtain Fmoc-Tyr-OPact .

-

Stage 2: Phosphorylation

-

Reagents: Fmoc-Tyr-OPact, (tBuO)₂P(O)Cl (freshly prepared), Pyridine (or 1-Methylimidazole).[1]

-

Procedure:

-

Dissolve Fmoc-Tyr-OPact (5 mmol) in dry DCM (15 mL) and Pyridine (10 mmol).

-

Cool to 0°C.

-

Add (tBuO)₂P(O)Cl (7.5 mmol, 1.5 eq) dropwise.

-

Stir at 0°C for 1 hour, then at RT for 2 hours.

-

Monitoring: Check TLC for disappearance of starting material.

-

Workup: Wash with cold 5% citric acid (rapidly, to remove pyridine without hydrolyzing the phosphate), then water and brine.

-

Product: Fmoc-Tyr(PO₃tBu₂)-OPact (often an oil or foam).[1]

-

Stage 3: Carboxyl Deprotection (Cleavage of Phenacyl Ester)

-

Reagents: Zinc dust (activated), Acetic Acid (AcOH), Ethyl Acetate.[1]

-

Procedure:

-

Dissolve Fmoc-Tyr(PO₃tBu₂)-OPact (4 mmol) in EtOAc (40 mL).

-

Add Acetic Acid (10 mL).

-

Add activated Zinc dust (40 mmol, 10 eq) in one portion.

-

Stir vigorously at RT for 1-3 hours.

-

Filtration: Filter through Celite to remove Zinc.[1] Wash the pad with EtOAc.[1]

-

Purification: Wash the filtrate with water (3x) to remove AcOH. Dry over Na₂SO₄.[1]

-

Isolation: Evaporate solvent. The product Fmoc-Tyr(PO₃tBu₂)-OH is usually obtained as a white solid after crystallization (EtOAc/Petroleum Ether) or column chromatography (DCM/MeOH).[1]

-

Protocol Variations for Serine & Threonine

Phosphorylating Serine and Threonine presents unique challenges due to steric hindrance (Thr) and the risk of

Modifications for Fmoc-Ser(PO₃tBu₂)-OH:

-

Temperature Control: Keep the phosphorylation step strictly at 0°C to RT. Do not heat, as this promotes

-elimination to the dehydroalanine derivative.[1] -

Base Selection: Use N-Methylmorpholine (NMM) instead of pyridine if elimination is observed, as it is less nucleophilic.[1]

Modifications for Fmoc-Thr(PO₃tBu₂)-OH:

-

Reaction Time: Due to the secondary hydroxyl and steric bulk of the methyl group, the phosphorylation step may require longer reaction times (4-6 hours) or a slight excess of reagent (2.0 eq).

Data Summary & Quality Control

Table 1: Typical Yields and Properties

| Compound | Molecular Weight | Typical Yield (3 Steps) | Appearance | ³¹P NMR (CDCl₃) |

| Fmoc-Tyr(PO₃tBu₂)-OH | 595.6 | 65 - 75% | White Powder | |

| Fmoc-Ser(PO₃tBu₂)-OH | 519.5 | 60 - 70% | White Solid | |

| Fmoc-Thr(PO₃tBu₂)-OH | 533.5 | 55 - 65% | White Foam/Solid |

QC Parameters:

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic pathway for the preparation of Fmoc-Tyr(PO₃tBu₂)-OH using the Phenacyl ester protection strategy.

Troubleshooting & Expert Tips

-

"The Reagent Turned Yellow/Brown":

-

Cause: Decomposition of (tBuO)₂P(O)Cl due to heat or moisture.[1]

-

Fix: Prepare fresh at 0°C. Ensure all solvents are anhydrous (stored over molecular sieves).

-

-

Incomplete Phosphorylation:

-

Fmoc Cleavage During Workup:

References

-

Perich, J. W., & Johns, R. B. (1988). Di-tert-butyl N,N-Diethylphosphoramidite and Di-tert-butyl Phosphorochloridate: Highly Reactive Reagents for the Phosphorylation of Amino Acids.[1] Synthesis, 1988(2), 142-144.[1] [1]

-

Perich, J. W., & Johns, R. B. (1991). Australian Journal of Chemistry: Synthesis of Casein-Related Peptides.[1] Australian Journal of Chemistry, 44(2), 233-252.[1] [1]

-

Wakamiya, T., et al. (1994). Efficient Synthesis of Phosphopeptides using Global Phosphorylation.[1] Chem. Lett., 23, 1099.[1] [1]

-

BenchChem. Fmoc-Tyr(tBu)-OH Application Notes (Context for Fmoc/tBu strategy).

Application Note: Strategies for Introducing Phosphate Protecting Groups via Chlorophosphates

Abstract

The introduction of phosphate groups into small molecules, peptides, and nucleosides is a pivotal step in drug development, particularly for nucleotide prodrugs (ProTides) and phosphopeptides. While P(III) phosphoramidite chemistry dominates automated oligonucleotide synthesis, P(V) chlorophosphate (phosphorochloridate) chemistry remains the gold standard for solution-phase synthesis due to its scalability, stability, and the ability to introduce complex protecting groups in a single step. This guide details the mechanistic grounding and operational protocols for using chlorophosphates to introduce protecting groups like benzyl , phenyl , and aryloxy-aminoacyl moieties.

Mechanistic Principles

The Electrophilic P(V) Center

Unlike phosphoramidites which require oxidative activation, chlorophosphates are inherently electrophilic P(V) species. The reaction proceeds via a nucleophilic substitution at the phosphorus center.[1]

-

Activation: A base (typically Pyridine, Triethylamine, or N-Methylimidazole) acts as an HCl scavenger and, in the case of NMI, a nucleophilic catalyst.

-

Attack: The target alcohol (nucleophile) attacks the phosphorus, forming a pentacoordinate transition state.

-

Elimination: Chloride is expelled, yielding the phosphate ester.

Mechanism Diagram

The following diagram illustrates the catalytic cycle using N-Methylimidazole (NMI), which forms a reactive phosphoryl-imidazolium intermediate, significantly accelerating the reaction compared to standard bases.

Figure 1: NMI-catalyzed phosphorylation mechanism. The formation of the cationic intermediate lowers the activation energy for the alcohol attack.

Strategic Selection of Protecting Groups

Selecting the right chlorophosphate reagent dictates the deprotection strategy.

| Protecting Group | Reagent | Stability | Deprotection Method | Application |

| Benzyl (Bn) | Dibenzyl phosphorochloridate | Acid/Base Stable | Hydrogenolysis (H₂/Pd-C) | General organic synthesis; metabolic studies. |

| Methyl (Me) | Dimethyl phosphorochloridate | Moderate | Nucleophilic attack (Thiophenol/TEA) | Small molecule synthesis. |

| Phenyl (Ph) | Diphenyl phosphorochloridate | High Stability | Transesterification / Enzymatic | Activated esters; blocking groups. |

| ProTide | Aryloxy-phosphoramidoyl chloride | Variable | Intracellular enzymatic cleavage | Antiviral/Anticancer prodrugs. |

Experimental Protocols

Protocol A: Introduction of Benzyl Protecting Groups

Objective: Synthesis of a dibenzyl phosphate ester from a primary alcohol. Reagent: Dibenzyl phosphorochloridate (freshly prepared or commercial).

Reagents & Equipment:

-

Target Alcohol (1.0 equiv)

-

Dibenzyl phosphorochloridate (1.2 equiv)

-

Pyridine (dry, 2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Optional catalyst

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Target Alcohol (1.0 mmol) in anhydrous DCM (10 mL).

-

Base Addition: Add Pyridine (2.0 mmol) and DMAP (0.1 mmol). Cool the mixture to -10°C using an ice/acetone bath.

-

Expert Note: Cooling is critical. Chlorophosphates are reactive; uncontrolled exotherms lead to P-O-P pyrophosphate impurities.

-

-

Reagent Addition: Dilute Dibenzyl phosphorochloridate (1.2 mmol) in 2 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to 0°C and stir for 1 hour. Monitor by TLC (silica) or

P NMR.-

Validation:

P NMR signal should shift from ~3-5 ppm (chlorophosphate) to ~ -1.0 ppm (phosphate ester).

-

-

Quench: Add water (5 mL) to hydrolyze excess reagent. Stir vigorously for 10 minutes.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc). Phosphate esters are polar; expect elution at higher polarity.

Protocol B: ProTide Synthesis (Aryloxy Phosphoramidate)

Objective: Synthesis of a Sofosbuvir-type prodrug precursor using NMI-mediated coupling. This introduces a chiral phosphorus center masked by an amino acid and a phenol.

Reagents:

-

Nucleoside Analogue (1.0 equiv)

-

Phosphorochloridate Reagent (e.g., Phenyl (isopropoxy-L-alaninyl) phosphorochloridate) (2.0 - 3.0 equiv)

-

N-Methylimidazole (NMI) (5.0 equiv)

-

THF or Acetonitrile (Anhydrous)

Step-by-Step Procedure:

-

Drying: Co-evaporate the nucleoside analogue with anhydrous pyridine (2x) to ensure absolute dryness. Suspend in anhydrous THF (0.1 M concentration).

-

Activation: Add N-Methylimidazole (NMI) (5.0 equiv) to the nucleoside suspension at room temperature.

-

Mechanism:[2] NMI acts as both the base and the nucleophilic catalyst (see Figure 1).

-

-

Coupling: Add the Phosphorochloridate reagent (dissolved in THF) dropwise.

-

Expert Note: If stereoselectivity is required (Sp vs Rp), slow addition at lower temperatures (-78°C) combined with specific reagents (like pentafluorophenol esters) is preferred, but for chlorophosphates, a mixture of diastereomers is typically formed and separated later.

-

-

Incubation: Stir at Room Temperature for 12–16 hours.

-

Monitoring: Check LC-MS for the appearance of the [M+H]+ peak corresponding to the phosphoramidate.

-

Workup: Remove solvent under reduced pressure. Redissolve in DCM. Wash with 0.5M HCl (critical to remove NMI), then brine.

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

-

Separation: The two diastereomers (Sp and Rp) often have distinct Rf values and can be separated during this step.

-

Workflow Visualization

The following flowchart outlines the decision-making process for purification and troubleshooting based on

Figure 2: Process analytical technology (PAT) workflow for phosphorylation monitoring.

References

-

Greene's Protective Groups in Organic Synthesis , 6th Edition.[3] Wuts, P.G.M. (2014). Chapter 9: Protection for the Phosphate Group.[4][5] Wiley. Link

-

Synthesis of Phosphoramidate Prodrugs (ProTides). McGuigan, C., et al. (2013). Journal of Medicinal Chemistry. Detailed protocols on NMI-mediated coupling for antiviral nucleosides. Link

-

Diphenyl Phosphorochloridate Reagent Profile. BenchChem / Enamine. Properties and handling of chlorophosphate reagents. Link

-

Stereoselective Synthesis of ProTides. Organic Letters (2020). Discussion on NMI vs Grignard reagents for controlling phosphorus stereochemistry. Link

-

Methods for Introducing Phosphate Groups. Organic Process Research & Development. Comparison of POCl3 vs Chlorophosphate methods. Link

Sources

Synthesis of phosphate esters via di-tert-butylchlorophosphate

Application Note: Precision Synthesis of Phosphate Monoesters via Di-tert-butyl Chlorophosphate

Executive Summary

The phosphorylation of alcohols to generate phosphate monoesters is a pivotal transformation in the synthesis of nucleotides, phospholipids, and water-soluble prodrugs. While phosphorus oxychloride (

This guide details the use of di-tert-butyl chlorophosphate (also known as di-tert-butyl phosphorochloridate, CAS 56119-60-9) as a superior alternative. This reagent offers a balance of reactivity and selectivity, allowing for the direct formation of phosphate triesters that are easily deprotected under mild acidic conditions to yield the target monoester. This protocol is particularly valuable for substrates containing base-sensitive moieties.

Strategic Rationale & Chemical Basis

Why Di-tert-butyl Chlorophosphate?

The tert-butyl groups serve two critical functions:

-

Steric Bulk: They suppress the formation of pyrophosphates and prevent multiple substitutions on the phosphorus center.

-

Acid Lability: Unlike methyl or ethyl esters, which require harsh basic hydrolysis or silylation to remove, tert-butyl esters undergo acid-catalyzed fragmentation (E1 mechanism) to release isobutylene. This allows for deprotection under conditions that preserve esters, amides, and other sensitive functionalities.[1]

Mechanistic Pathway

The synthesis proceeds via a nucleophilic substitution at the phosphorus center, followed by acid-mediated deprotection.

Figure 1: Reaction Pathway and Mechanism

Caption: Mechanistic flow from activation to deprotection. The steric bulk of the t-butyl groups directs selectivity toward the mono-phosphorylated species.

Experimental Protocols

Critical Pre-Requisite: Reagent Handling & In-Situ Generation

Warning: Commercial di-tert-butyl chlorophosphate is thermally unstable and moisture-sensitive. It degrades to di-tert-butyl phosphate and HCl upon exposure to air. Best Practice: For high-value synthesis, generate the reagent in situ from the stable precursor, di-tert-butyl phosphite, using N-chlorosuccinimide (NCS).

Protocol A: In-Situ Generation of Di-tert-butyl Chlorophosphate

-

Reagents: Di-tert-butyl phosphite (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv).

-

Solvent: Anhydrous Benzene or Dichloromethane (DCM).

-

Dissolve di-tert-butyl phosphite (e.g., 10 mmol) in anhydrous benzene (or DCM) under Argon.

-

Add NCS (10.5 mmol) in small portions at 0°C.

-

Stir the mixture at room temperature for 1–2 hours.

-

Validation: Monitor by

P NMR. The starting phosphite ( -

Filter off the succinimide byproduct under inert atmosphere. The filtrate contains the active reagent and should be used immediately.

Protocol B: Phosphorylation of the Alcohol

This standard protocol applies to primary and secondary alcohols, including protected nucleosides.

Materials:

-

Target Alcohol (1.0 equiv)

-

Di-tert-butyl chlorophosphate (1.2 – 1.5 equiv, freshly prepared or commercial)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Target Alcohol in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (or DIPEA) and DMAP. Cool the solution to 0°C.

-

Reagent Addition: Add the solution of Di-tert-butyl chlorophosphate dropwise via syringe over 10 minutes.

-

Note: If using commercial neat reagent, dilute it 1:1 with DCM before addition to prevent localized overheating.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: TLC (silica gel) or LC-MS.[2] The product (triester) is usually less polar than the starting alcohol.

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate -

Crucial: Do not heat above 40°C during concentration to prevent premature deprotection.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The di-tert-butyl ester is stable on silica if the eluent is not acidic.

Protocol C: Deprotection (Acidolysis)

The "payoff" step converts the neutral triester into the free phosphate monoester.

Reagents:

Step-by-Step Procedure:

-

Dissolve the purified phosphate triester in DCM (0.1 M).

-

Add TFA to achieve a final concentration of 10–30% v/v (e.g., 1 mL TFA per 3 mL DCM).

-

Observation: Gas evolution (isobutylene) will be observed.

-

-

Stir at room temperature for 30–60 minutes.

-

Monitoring:

P NMR is definitive. The signal shifts from ~ -10 ppm (triester) to ~ 0 ppm (monoester).

-

-

Workup:

-

Evaporate volatiles under reduced pressure.[2]

-

Co-evaporation: Add toluene or acetonitrile and evaporate 3 times to remove residual TFA.

-

Isolation: The residue is the free phosphoric acid.[5] It can be converted to a salt (sodium or ammonium) by passing through an ion-exchange resin (e.g., Dowex 50W in

form) or by careful titration with NaOH.

-

Data & Troubleshooting

Comparative Analysis of Phosphorylating Agents

| Feature | Phosphoramidites | Di-tert-butyl Chlorophosphate | |

| Selectivity | Low (Mix of mono/di/tri) | High | High |

| Reactivity | Very High | Moderate | Moderate |

| Deprotection | Hydrolysis (Water) | Oxidation then Base/Acid | Acid (TFA) - Mild |

| Atom Economy | High | Low | Moderate |

| Cost | Low | High | Medium |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reagent Fumes/Yellows | Hydrolysis/Decomposition | Discard. Re-synthesize in situ using Protocol A. |

| Low Yield (Coupling) | Steric Hindrance | Increase temp to 40°C or switch base to Pyridine (solvent). |

| Premature Deprotection | Acidic Silica/Heat | Add 1% TEA to chromatography eluent; keep rotovap bath <35°C. |

| Incomplete Deprotection | Insufficient Acid Strength | Increase TFA concentration to 50% or use neat TFA for 5 mins. |

Workflow Decision Tree

Figure 2: Strategic Selection of Phosphorylation Route

Caption: Decision matrix for selecting di-tert-butyl chlorophosphate based on substrate stability.

References

-

Zwierzak, A., & Kluba, M. (1974). Organophosphorus esters—VI: A novel approach to the synthesis of monoalkyl phosphates. Tetrahedron, 27(14), 3163-3170.

-

Goldwhite, H., & Saunders, B. C. (1957). Esters containing phosphorus.[6][7][8][9] Part XIII. Di-tert-butyl phosphorochloridate and its analogues. Journal of the Chemical Society, 2409-2412.

-

Krise, J. P., & Stella, V. J. (1996). Prodrugs of phosphates, phosphonates, and phosphinates.[8] Advanced Drug Delivery Reviews, 19(2), 287-310.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Phosphate protection).

-

Perich, J. W., & Johns, R. B. (1988). Di-tert-butyl N,N-diethylphosphoramidite and di-tert-butyl phosphorochloridate: Highly reactive reagents for the phosphitylation and phosphorylation of alcohols. Synthesis, 1988(2), 142-144.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Di-tert-butyl phosphorochloridate | C8H18ClO3P | CID 13442713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Standard Operating Procedure: Handling & Application of Di-tert-butylchlorophosphate

Executive Summary & Application Scope

Di-tert-butylchlorophosphate (CAS: 56119-60-9) is a specialized phosphorylating agent used to introduce a phosphate monoester group protected by acid-labile tert-butyl moieties.[1] Unlike methyl or ethyl phosphate esters, which require harsh deprotection conditions (e.g., TMSBr or strong base), di-tert-butyl phosphate esters can be deprotected under mild acidic conditions (TFA or dilute HCl), preserving sensitive functional groups on the substrate.[1]

Critical Constraint: This reagent is thermally unstable and highly moisture-sensitive .[1] Commercial samples frequently degrade into di-tert-butyl phosphate (inert) or decompose violently if heated.[1] This protocol prioritizes integrity verification before use to prevent wasted starting materials.[1]

Safety & Hazards (The "Cold Chain")

Hazard Class: Corrosive (Skin/Eye), Moisture Sensitive, Pressure Generation (Decomposition).[1]

| Parameter | Specification | Critical Note |

| Storage Temp | -20°C or lower | Decomposition accelerates >0°C. |

| Atmosphere | Argon/Nitrogen | Hydrolyzes instantly in air to release HCl.[1] |

| Container | Teflon-sealed glass | Do not store in standard capped vials for long periods. |

| Quenching | Sat. NaHCO₃ | Neutralizes HCl and residual reagent.[1] |

Decomposition Hazard

The tert-butyl groups can undergo thermal elimination (E1 mechanism) to generate isobutylene gas and phosphoric acid species.[1]

-

Warning: Old bottles stored at room temperature may be pressurized.[1] Open with extreme caution in a fume hood.

Workflow Visualization

The following diagram outlines the critical decision matrix for handling this reagent.

Caption: Decision matrix for reagent viability. Degraded reagent often appears as a solid or viscous sludge due to hydrolysis products.

Pre-Validation Protocol (Self-Validating System)

Do not skip this step. Commercial di-tert-butylchlorophosphate is notoriously unreliable after shipping.[1]

-

Visual Check: The reagent must be a clear, colorless liquid .[1] If it is cloudy, contains white solids (di-tert-butyl phosphate), or is a viscous gel, it has degraded.[1]

-

P NMR Check:

-

Dissolve 20 µL of reagent in dry CDCl₃ or C₆D₆ under Argon.

-

Valid Peak: Singlet at -8.0 to -10.0 ppm (approximate, solvent dependent).[1]

-

Degraded Peak: Singlet at -12.0 to -15.0 ppm (Hydrolysis product) or broad peaks indicating polymerization.[1]

-

Acceptance Criteria: >90% purity by integration.[1]

-

Application Protocol: Phosphorylation of Alcohols

This protocol describes the phosphorylation of a primary alcohol (R-CH₂OH).[1]

Reagents

-

Substrate: Alcohol (1.0 equiv)[1]

-

Reagent: Di-tert-butylchlorophosphate (1.2 – 1.5 equiv)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

-

Catalyst: DMAP (0.1 equiv) – Optional, speeds up sluggish secondary alcohols.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add the alcohol (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (2.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Add di-tert-butylchlorophosphate (1.2 equiv) dropwise via syringe.

-

Note: The reaction is exothermic.[1] Maintain temperature < 5°C during addition to prevent decomposition of the reagent.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench & Workup (CRITICAL):

-

The product is a phosphate triester and is relatively stable to base but sensitive to acid.

-

Pour mixture into saturated NaHCO₃ (cold).

-

Extract with DCM (3x).[1]

-

Wash combined organics with Brine.[1]

-

Dry over Na₂SO₄ (avoid MgSO₄ if slightly acidic).[1]

-

Concentrate in vacuo at < 30°C . High heat can trigger isobutylene elimination.[1]

-

Deprotection Protocol (TFA Method)

This step removes the tert-butyl groups to yield the free phosphate monoester.[1]

Mechanism

Protonation of the ester oxygen is followed by E1 elimination, releasing isobutylene gas and the free phosphate.

Caption: Acid-mediated cleavage of tert-butyl groups via E1 elimination.[1]

Procedure

-

Dissolution: Dissolve the purified di-tert-butyl ester in DCM (0.1 M).

-

Acidification: Add Trifluoroacetic acid (TFA) to create a 1:1 v/v DCM:TFA solution.[1]

-

Alternative: For highly acid-sensitive substrates, use 4M HCl in Dioxane (0°C to RT).[1]

-

-

Reaction: Stir at RT for 1–2 hours.

-

Workup:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction | Dead Reagent | Perform |

| Low Yield | Moisture Ingress | Ensure strictly anhydrous conditions.[1] The P-Cl bond hydrolyzes faster than it phosphorylates alcohols.[1] |

| Product Decomposition | Thermal Instability | Do not heat the rotovap bath >30°C during workup of the intermediate ester. |

| "Sticky" NMR | Paramagnetic Impurities | Commercial samples sometimes contain paramagnetic metal residues from synthesis; filter through a small silica plug if stable.[1] |

References

-

Synthesis & Properties: Goldwhite, H., & Saunders, B. C. (1957). Esters containing phosphorus.[1] Part XII. Di-tert-butyl chlorophosphate and its derivatives. Journal of the Chemical Society, 2409-2412.

-

General Phosphorylation Methodology: McGuigan, C., et al. (1993).[1] Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT. Journal of Medicinal Chemistry, 36(8), 1048-1052.[1] (Context on phosphate ester stability). [1]

-

Deprotection Strategies: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on t-butyl phosphate deprotection). [1]

-

Safety Data: Sigma-Aldrich. (2023).[1] Safety Data Sheet: Di-tert-butyl chlorophosphate.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Di-tert-butylchlorophosphate Reactions

From the desk of a Senior Application Scientist

Welcome to the technical support center for di-tert-butylchlorophosphate applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent for phosphorylation. Low yields can be a significant roadblock in any synthetic campaign. This document provides a structured, in-depth approach to troubleshooting common issues encountered during reactions with di-tert-butylchlorophosphate, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve reliable, high-yield results.

Troubleshooting Guide: Question & Answer

This section addresses specific, common problems that lead to diminished yields in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, and I observe significant amounts of unreacted starting alcohol/amine. What is the most likely cause?

Answer:

The most probable culprit is the degradation of the di-tert-butylchlorophosphate reagent itself, primarily through hydrolysis. Di-tert-butylchlorophosphate is extremely sensitive to moisture.[1] Exposure to atmospheric humidity or residual water in your solvent, glassware, or starting materials will rapidly convert it to di-tert-butyl hydrogen phosphate. This phosphate byproduct is unreactive under standard phosphorylation conditions and cannot activate your substrate, leading to a stalled reaction and recovery of your starting material.

Causality Explained: The phosphorus-chlorine (P-Cl) bond is highly electrophilic and susceptible to nucleophilic attack by water. The resulting phosphoric acid derivative is stable and will not participate in the desired phosphorylation reaction.

Recommended Solution & Protocol:

-

Reagent Handling: Purchase high-purity di-tert-butylchlorophosphate (≥97%) and handle it exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1] Once opened, store the reagent in a desiccator under argon or nitrogen.

-

Anhydrous Conditions: Ensure all aspects of your reaction are rigorously anhydrous.

-

Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

-

Solvents: Use freshly distilled anhydrous solvents or purchase high-quality packaged anhydrous solvents. Solvents like THF, dichloromethane (DCM), and acetonitrile should be passed through a solvent purification system or dried over appropriate drying agents (e.g., molecular sieves).

-

Substrates & Reagents: Ensure your alcohol/amine substrate and base (e.g., triethylamine, pyridine) are dry. Liquid bases can be distilled from a suitable drying agent (e.g., CaH₂).

-

Experimental Protocol: Setting Up a Rigorously Anhydrous Reaction

-

Assemble the oven-dried reaction flask, condenser, and addition funnel while hot and immediately place the setup under a positive pressure of nitrogen or argon.

-

Allow the apparatus to cool to room temperature under the inert atmosphere.

-

Add your dry alcohol/amine substrate and anhydrous solvent via cannula or a dry syringe.

-

Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C) before adding other reagents.

-

Add the dry base via a syringe.

-

Finally, add the di-tert-butylchlorophosphate dropwise via a syringe. Ensure the syringe used is dry.

Question 2: I am seeing multiple spots on my TLC plate, and purification is difficult. What side reactions should I be aware of?

Answer:

Besides the hydrolysis of the reagent, several side reactions can complicate your experiment, leading to a mixture of products and a lower yield of the desired phosphate.

Potential Side Reactions:

-

Reaction with the Base: If a nucleophilic base is used, it can compete with your substrate. For example, if DMAP (4-dimethylaminopyridine) is used as a catalyst or base, it can react with the chlorophosphate to form a reactive phosphonium salt. While this can be productive, improper stoichiometry or conditions can lead to byproducts.

-

Over-phosphorylation: If your substrate has multiple hydroxyl or amine groups, you may get a mixture of mono-, di-, and poly-phosphorylated products. This is a matter of controlling stoichiometry and sometimes requires the use of protecting groups.

-

Reaction with Solvent: While less common with standard solvents like DCM or THF, reactive solvents could potentially lead to side products under certain conditions.

-

Steric Hindrance Issues: The di-tert-butyl groups are very bulky.[2] If your nucleophile (the alcohol or amine) is also sterically hindered, the reaction rate can be extremely slow, allowing side reactions to become more prominent.[3] For instance, attempting to phosphorylate a tertiary alcohol can be exceptionally difficult and may require elevated temperatures, which in turn can promote decomposition.[3]

Recommended Solution:

-

Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to minimize its direct reaction with the chlorophosphate.[4]

-

Stoichiometry Control: For multi-functionalized substrates, carefully control the equivalents of di-tert-butylchlorophosphate. A slight excess (1.1-1.2 equivalents) is often used for a single phosphorylation. For selective phosphorylation, consider an orthogonal protecting group strategy.[5][6]

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or -20 °C and monitor by TLC. Only increase the temperature if the reaction is not proceeding.

Troubleshooting Workflow for Side Reactions

Sources

- 1. fishersci.com [fishersci.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Protective Groups [organic-chemistry.org]

Preventing decomposition of di-tert-butylchlorophosphate during storage

Technical Support Center: Di-tert-butylchlorophosphate

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the Technical Support Center for di-tert-butylchlorophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

What is di-tert-butylchlorophosphate and why is its stability important?

Di-tert-butylchlorophosphate (DTBCP) is a sterically hindered organophosphate reagent commonly used in the synthesis of pharmaceuticals and other complex organic molecules. Its bulky tert-butyl groups confer unique reactivity, but the phosphorus-chlorine bond makes it susceptible to degradation. Maintaining its purity is critical, as decomposition products can lead to unwanted side reactions, inaccurate results, and failed syntheses.

What are the primary pathways of di-tert-butylchlorophosphate decomposition?

The two primary decomposition pathways for di-tert-butylchlorophosphate are hydrolysis and thermal degradation.

-

Hydrolysis: The P-Cl bond is highly susceptible to nucleophilic attack by water.[1][2] This reaction cleaves the bond, forming di-tert-butyl hydrogen phosphate and hydrochloric acid (HCl). The generated HCl can further catalyze the decomposition of the starting material and other sensitive reagents in your reaction mixture.

-

Thermal Decomposition: While specific data for di-tert-butylchlorophosphate is limited, analogous dialkyl phosphorochloridothioates are known to be thermally unstable.[3] Elevated temperatures can lead to the elimination of the tert-butyl groups and potentially explosive decomposition under certain conditions.[3]

What are the ideal storage conditions for di-tert-butylchlorophosphate?

To mitigate decomposition, di-tert-butylchlorophosphate should be stored under controlled conditions that address the risks of hydrolysis and thermal degradation. The following table summarizes the recommended storage protocols.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Lower temperatures slow the rate of thermal decomposition.[4] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, thus inhibiting hydrolysis.[5][6] |

| Container | Tightly Sealed, Dry Glass Bottle | Glass is inert, and a tight seal prevents moisture ingress.[5][7] |

| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable environment and dissipates any potential off-gassing.[5][7] |

| Light | Protect from Light | While not the primary degradation pathway, UV light can potentially initiate radical reactions. |

How can I assess the purity of my di-tert-butylchlorophosphate?

Regular purity assessment is crucial, especially for older batches or material that may have been improperly stored. A multi-faceted approach using the following analytical techniques is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying the parent compound and any phosphate-containing impurities. ¹H NMR can also be used to detect the presence of hydrolysis products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile decomposition products.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the main component and quantify non-volatile impurities.

Troubleshooting Guide

Problem: My reactions involving di-tert-butylchlorophosphate are giving low yields or unexpected side products.

This is a common issue that often points to the degradation of the reagent. Follow this troubleshooting workflow to diagnose and resolve the problem.

Caption: Troubleshooting workflow for di-tert-butylchlorophosphate-mediated reactions.

-

Verify Storage Conditions:

-

Action: Check the temperature logs for the refrigerator or cold room where the reagent is stored. Ensure the temperature has remained consistently within the 2-8°C range.

-

Action: Inspect the seal on the bottle. If it is a septum-sealed bottle, ensure it has not been punctured excessively. For screw-cap bottles, check that the cap is secure.

-

Causality: A breach in the storage conditions, even for a short period, can introduce moisture and initiate hydrolysis.

-

-

Assess Reagent Purity:

-

Action: Take a small, representative sample of the di-tert-butylchlorophosphate under an inert atmosphere.

-

Action: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ³¹P and ¹H NMR spectra.

-

Expert Insight: In the ³¹P NMR spectrum, a sharp singlet is expected for the pure compound. The presence of other peaks, particularly a peak corresponding to di-tert-butyl hydrogen phosphate, is a strong indicator of hydrolysis. In the ¹H NMR, the appearance of a broad peak, often in the 10-12 ppm region, can indicate the presence of the acidic proton of the hydrolysis product.

-

-

Implement Corrective Actions:

-

If Decomposition is Confirmed:

-

Action: Dispose of the compromised reagent according to your institution's safety guidelines. Do not attempt to use it, as it will lead to unreliable results.

-

Action: Obtain a new bottle of di-tert-butylchlorophosphate from a reputable supplier. Upon receipt, immediately transfer it to a desiccator inside a 2-8°C refrigerator under an inert atmosphere.

-

-

If Reagent Purity is High:

-

Action: Investigate other potential causes for the reaction failure. This includes the purity of your solvents and other reagents, the reaction temperature, and the stability of your starting materials under the reaction conditions.

-

-

Experimental Protocol: Handling Di-tert-butylchlorophosphate

To minimize the risk of decomposition during use, adhere to the following handling protocol:

-

Preparation:

-

Before opening the reagent bottle, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold reagent.

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Use only anhydrous solvents.

-

-

Dispensing:

-

Work in a fume hood with low ambient humidity.

-

Use a syringe or cannula to transfer the liquid reagent under a positive pressure of argon or nitrogen.

-

If you need to weigh the reagent, do so quickly and in a dry, inert atmosphere glovebox if possible.

-

-

After Use:

-

Flush the headspace of the reagent bottle with inert gas before resealing it tightly.

-

Return the bottle to the recommended storage conditions (2-8°C) promptly.

-

References

- Process for the purification of dialkylphosphorochloridothioates. (n.d.). Google Patents.

- Protection of di-t-butyl dicarbonate against decomposition. (n.d.). Google Patents.

-

Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation. The Journal of Physical Chemistry B, 118(26), 7277–7289. [Link]